molecular formula C16H20N2 B13817643 N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine

N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B13817643
M. Wt: 240.34 g/mol
InChI Key: DZDLNRMSMZQTDC-UHFFFAOYSA-N
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Description

Tetramethylbenzidine, also known as 3,3’,5,5’-Tetramethylbenzidine, is a chromogenic substrate widely used in various biochemical assays. It is a white solid that forms a pale blue-green liquid in solution with ethyl acetate. This compound is particularly notable for its application in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry, where it serves as a visualizing reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylbenzidine is synthesized using 2,6-dimethylaniline as the raw material. The process involves activation, oxidative coupling, and purification steps to produce the pure compound . The reaction conditions typically require an oxidizing agent and a controlled environment to ensure the stability and purity of the final product.

Industrial Production Methods

In industrial settings, the production of tetramethylbenzidine follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chemicals safely and efficiently. The final product is then purified and tested for quality before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Tetramethylbenzidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation by peroxidase enzymes, such as horseradish peroxidase, which converts tetramethylbenzidine into a diimine complex .

Common Reagents and Conditions

The oxidation of tetramethylbenzidine typically involves hydrogen peroxide as the oxidizing agent. The reaction is often carried out in an acidic environment to facilitate the formation of the blue-colored diimine complex .

Major Products

The primary product of the oxidation reaction is the diimine complex, which imparts a blue color to the solution. This color change is often used as an indicator in various assays, including ELISA .

Scientific Research Applications

Tetramethylbenzidine has a wide range of applications in scientific research:

Mechanism of Action

Tetramethylbenzidine acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes. The oxidation of tetramethylbenzidine to its diimine form involves a one-electron transfer process, resulting in a color change that can be measured spectrophotometrically . This mechanism is crucial for its application in various assays, where the color change serves as an indicator of the presence of specific analytes.

Comparison with Similar Compounds

Tetramethylbenzidine is often compared to other chromogenic substrates such as benzidine and o-phenylenediamine. Unlike benzidine, which is carcinogenic, tetramethylbenzidine is considered non-carcinogenic and safer for use in laboratory settings . Other similar compounds include:

Tetramethylbenzidine stands out due to its safety profile and effectiveness as a chromogenic substrate, making it a preferred choice in many biochemical assays.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(4-aminophenyl)-N,N,2,3-tetramethylaniline

InChI

InChI=1S/C16H20N2/c1-11-12(2)16(18(3)4)10-9-15(11)13-5-7-14(17)8-6-13/h5-10H,17H2,1-4H3

InChI Key

DZDLNRMSMZQTDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)N(C)C)C2=CC=C(C=C2)N

Origin of Product

United States

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